(E)-3-(4-methoxyphenyl)-N-(9-oxo-9H-xanthen-3-yl)acrylamide
Description
Properties
IUPAC Name |
(E)-3-(4-methoxyphenyl)-N-(9-oxoxanthen-3-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO4/c1-27-17-10-6-15(7-11-17)8-13-22(25)24-16-9-12-19-21(14-16)28-20-5-3-2-4-18(20)23(19)26/h2-14H,1H3,(H,24,25)/b13-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUTPPXKSOKVOEL-MDWZMJQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-methoxyphenyl)-N-(9-oxo-9H-xanthen-3-yl)acrylamide typically involves a multi-step process:
Formation of the Acrylamide Backbone: The acrylamide backbone can be synthesized through the reaction of acryloyl chloride with an appropriate amine under basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction, where a methoxyphenyl halide reacts with the acrylamide intermediate.
Attachment of the Xanthene Moiety: The xanthene moiety is attached through a condensation reaction between the acrylamide intermediate and a xanthene derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4-methoxyphenyl)-N-(9-oxo-9H-xanthen-3-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxyphenyl and xanthene groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halides and nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
(E)-3-(4-methoxyphenyl)-N-(9-oxo-9H-xanthen-3-yl)acrylamide has several scientific research applications:
Chemistry: The compound can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe or ligand in biological studies.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-3-(4-methoxyphenyl)-N-(9-oxo-9H-xanthen-3-yl)acrylamide involves its interaction with molecular targets and pathways. The methoxyphenyl and xanthene groups may interact with specific enzymes or receptors, leading to biological effects. The acrylamide linkage plays a crucial role in the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : Methoxy (electron-donating) groups enhance stability and π-π stacking, while nitro groups (e.g., in ) may improve electrophilic interactions .
- Core Aromatic Systems: The xanthenone core in the target compound likely increases planarity and binding affinity compared to benzothiazole () or isoindole-dione () systems.
- Synthetic Complexity : Multicomponent reactions () offer diversity but lower yields (~16–59%) compared to EDCI-mediated couplings (up to 93% yield in ).
Anticancer Activity:
- The target compound and its xanthenone analog (Compound 14, ) are hypothesized to intercalate DNA or inhibit kinases, though specific mechanisms are unconfirmed .
- Compound 6p () : A pyridinyl acrylamide derivative showed potent cytotoxicity against A549 lung cancer cells (GI₅₀ = 1.8 µM), highlighting the role of nitro and methoxy substituents in enhancing activity .
Antifungal Activity:
- Compound 9b () : Exhibited broad-spectrum antifungal activity (MIC = 16–32 µg/mL), with the benzothiazole group contributing to membrane disruption .
- Polyphenol Derivatives (): Antifungal efficacy correlated with the number of methoxy groups, suggesting hydrophobicity is critical for penetration .
Neuroprotective and Hepatoprotective Effects:
Pharmacokinetic and Physicochemical Properties
- LogP and Solubility: The xanthenone moiety in the target compound increases LogP (predicted >3.5), reducing aqueous solubility compared to hydroxy-substituted analogs (e.g., 1h in , LogP ~2.8) .
- Metabolic Stability: Methoxy groups generally resist phase I metabolism, while amino groups (e.g., 7i in ) may undergo acetylation or oxidation .
Biological Activity
(E)-3-(4-methoxyphenyl)-N-(9-oxo-9H-xanthen-3-yl)acrylamide is a synthetic compound belonging to the acrylamide class, characterized by the presence of a methoxyphenyl group and a xanthene moiety. This compound has garnered interest due to its potential biological activities, particularly in anticancer and antioxidant applications.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
- IUPAC Name : (E)-3-(4-methoxyphenyl)-N-(9-oxoxanthen-3-yl)prop-2-enamide
- Molecular Formula : C23H17NO4
- Molecular Weight : 385.39 g/mol
This compound's unique structure allows it to interact with various biological targets, potentially leading to diverse pharmacological effects.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of Acrylamide Backbone : This is achieved by reacting acryloyl chloride with an appropriate amine under basic conditions.
- Introduction of Methoxyphenyl Group : A nucleophilic substitution reaction introduces the methoxyphenyl group.
- Attachment of Xanthene Moiety : A condensation reaction links the acrylamide intermediate with a xanthene derivative.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated its effectiveness against various cancer cell lines, including:
These results indicate that the compound exhibits significant cytotoxicity, comparable to established anticancer agents like osimertinib.
The mechanism of action for this compound is thought to involve:
- Inhibition of EGFR Kinases : The compound has shown selective inhibitory activity against mutant forms of the epidermal growth factor receptor (EGFR), which is crucial in many cancers.
- Induction of Apoptosis : Studies using acridine orange/ethidium bromide staining assays demonstrated that the compound induces apoptosis in cancer cells.
- Cell Cycle Arrest : The compound causes G0/G1-phase arrest in treated cells, contributing to its antiproliferative effects.
Antioxidant Activity
In addition to its anticancer properties, this compound has been evaluated for its antioxidant activity. The DPPH radical scavenging assay indicated that it possesses significant antioxidant capabilities, outperforming some known antioxidants like ascorbic acid in certain tests .
Case Studies and Research Findings
Several research studies have investigated the biological activities of related compounds featuring similar structural motifs:
- Antitumor Studies : A series of derivatives based on the acrylamide scaffold were synthesized and evaluated, showing moderate to excellent antitumor activities against A549 and H1975 cell lines .
- Antioxidant Evaluations : Compounds with similar xanthene structures demonstrated enhanced antioxidant activity compared to standard antioxidants .
Q & A
Q. What is the optimal synthetic route for (E)-3-(4-methoxyphenyl)-N-(9-oxo-9H-xanthen-3-yl)acrylamide, and what are the critical reaction parameters?
Methodology : The compound can be synthesized via a two-step procedure:
Cinnamic acid activation : React 4-methoxycinnamic acid with α-bromoacrylic acid in ice-cooled DMF using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as a coupling agent to form the acryloyl intermediate .
Amide coupling : React the intermediate with 9-oxo-9H-xanthen-3-amine under reflux in a polar aprotic solvent (e.g., DMF or DCM).
Key parameters :
Q. How is the structural identity of the compound validated in academic research?
Methodology :
- NMR spectroscopy : Analyze H NMR peaks for the acrylamide doublet (δ 6.4–7.2 ppm, J = 15–16 Hz) and methoxy singlet (δ ~3.7 ppm). C NMR should confirm carbonyl (δ ~165 ppm) and xanthenone ketone (δ ~180 ppm) .
- Mass spectrometry : Use HRMS to verify the molecular ion ([M+H]) and fragmentation pattern.
- Elemental analysis : Match experimental C/H/N percentages with theoretical values .
Q. What preliminary assays are used to evaluate the compound’s bioactivity?
Methodology :
- Cytotoxicity screening : Use the MTT assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) on human tumor cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 μM. IC values are calculated using dose-response curves .
- Controls : Include cisplatin or doxorubicin as positive controls and DMSO as a solvent control .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry or conformation?
Methodology :
- Crystal growth : Recrystallize the compound from a solvent mixture (e.g., DCM:hexane) under slow evaporation.
- Data collection : Use a diffractometer (Mo/Kα radiation, λ = 0.71073 Å) to measure Bragg reflections.
- Refinement : Process data with SHELXL (for small molecules) to refine atomic coordinates, thermal parameters, and occupancy. The E-configuration of the acrylamide moiety can be confirmed via C=C bond length (~1.33 Å) and torsion angles .
Q. How do structural modifications (e.g., substituents on the xanthenone ring) influence bioactivity?
Methodology :
- SAR (Structure-Activity Relationship) studies : Synthesize analogs with substituents like halogens (e.g., -Br, -Cl) or electron-withdrawing groups (e.g., -CF) on the xanthenone ring.
- Biological testing : Compare IC values across analogs. For example, trifluoromethoxy groups enhance metabolic stability but may reduce solubility .
- Computational modeling : Use docking studies (e.g., AutoDock Vina) to predict binding interactions with target proteins (e.g., kinases or tubulin) .
Q. How can researchers address contradictions in cytotoxicity data across different cell lines?
Methodology :
- Mechanistic profiling : Perform flow cytometry to assess apoptosis (Annexin V/PI staining) or cell cycle arrest (propidium iodide).
- Target identification : Use proteomics (e.g., SILAC labeling) or transcriptomics (RNA-seq) to identify differentially expressed genes/proteins in sensitive vs. resistant cell lines .
- Pharmacokinetic studies : Evaluate compound stability in cell culture media (e.g., serum protein binding) to rule out false negatives .
Q. What strategies optimize yield and purity during large-scale synthesis?
Methodology :
- Process optimization : Replace DMF with less toxic solvents (e.g., acetonitrile) for amide coupling.
- Catalyst screening : Test HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) as an alternative to EDCI for higher yields .
- Quality control : Implement inline FTIR or HPLC-MS to monitor reaction progress and impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
